molecular formula C12H9N3O2 B2687773 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone CAS No. 65692-02-6

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone

Cat. No.: B2687773
CAS No.: 65692-02-6
M. Wt: 227.223
InChI Key: ZYCUOMPKGUFZTP-UHFFFAOYSA-N
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Description

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone is a sophisticated heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. As a member of the pyrimido[1,2-a]benzimidazole family, this compound is of significant interest in the development of new therapeutic agents due to the known biological activity of its structural analogues . The fused benzimidazole core is a privileged scaffold in drug discovery, isosteric with naturally occurring nucleotides, which allows for diverse interactions with biological targets . This specific analogue, featuring a 4-hydroxy group and a 3-acetyl substituent, offers versatile synthetic handles for further chemical modification and library synthesis. Research into similar pyrimido[1,2-a]benzimidazole derivatives has demonstrated their potential across multiple therapeutic areas. These compounds have been investigated as antifungal agents, with some showing activity comparable to reference drugs like ketoconazole by potentially inhibiting vital fungal enzymes such as lanosterol 14-α-demethylase (CYP51), a key target in ergosterol biosynthesis . Furthermore, the structural motif is a subject of interest in the search for novel anticancer compounds, as certain benzimidazole derivatives are known to function as topoisomerase inhibitors and DNA intercalating agents . The synthetic pathways for such complex molecules, including multi-component reactions facilitated by advanced catalysts, highlight their relevance in modern green chemistry and efficient synthetic methodology development . This product is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to explore the potential of this compound as a key intermediate in the synthesis of novel bioactive molecules.

Properties

IUPAC Name

(3Z)-3-(1-hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,16H,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBOFSMMIBOILU-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2=NC3=CC=CC=C3N2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C=NC2=NC3=CC=CC=C3N2C1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves heating the reactants in ethanol under reflux conditions for a specified period, resulting in the formation of the desired product . The reaction can be catalyzed by acids such as acetic acid or by bases such as sodium hydroxide, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone typically involves the condensation of 2-amino-benzimidazole derivatives with suitable carbonyl compounds. Various methods have been reported for synthesizing pyrimido[1,2-a]benzimidazole derivatives, which are crucial precursors to this compound. The synthesis often employs catalysts and specific reaction conditions to enhance yield and purity.

Table 1: Synthesis Methods and Yields

MethodStarting MaterialsYield (%)Reference
Condensation with carbonyls2-amino-benzimidazole + carbonyls>85%
Microwave-assisted synthesisβ-keto esters + 2-amino-benzimidazole74-94%
Solvent-free reactionsVarious substratesHigh yields

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds possess efficacy against a range of bacterial strains (both Gram-positive and Gram-negative) as well as antifungal properties.

  • Antibacterial Activity : Compounds derived from this structure have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to strong inhibitory effects.
  • Antifungal Activity : The compound has shown effectiveness against fungi like Candida albicans and Aspergillus niger, indicating its potential in treating fungal infections .

Case Study: Antimicrobial Evaluation

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) in the range of 16 to 32 mg/mL against key bacterial strains, showcasing the potential clinical applications of these compounds in treating infections .

Central Nervous System Effects

Compounds related to this compound have been investigated for their effects on the central nervous system. Some derivatives have been noted for their sedative and anxiolytic properties, making them candidates for further development in treating anxiety disorders and other CNS-related conditions .

Antihypertensive Effects

Certain studies have explored the antihypertensive properties of benzimidazole derivatives. These compounds may act by inhibiting specific pathways involved in blood pressure regulation, thus holding promise for developing new antihypertensive agents .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone with structurally related heterocyclic compounds, focusing on molecular features, synthetic routes, and biological activities.

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity Reference
This compound C₁₂H₁₁N₃O₂ 229.24 Fused pyrimido-benzimidazole core, hydroxyl (C4), acetyl (C3) Cytotoxicity (A549 IC₅₀ = 23.05 μM)
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone C₇H₆N₄O₂ 178.15 Triazolo-pyrimidine core, hydroxyl (C7), acetyl (C6) Not reported
1-(7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-3-yl)ethanone C₁₅H₁₂N₄O₃ 297.10 Imidazo-pyrimidine core, nitroaryl (C2), methyl (C7), acetyl (C3) Not reported
1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone C₁₀H₁₂N₂O 176.22 Imidazo-pyridine core, methyl (C2, C6), acetyl (C3) Not reported
1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone C₉H₇BrN₂O 239.07 Imidazo-pyridine core, bromine (C6), acetyl (C3) Potential halogen bonding in drug design

Key Differences

Core Heterocycle: The target compound contains a pyrimido[1,2-a]benzimidazole core, which combines pyrimidine and benzimidazole rings. This contrasts with analogues like triazolo-pyrimidines () or imidazo-pyridines (), which lack the fused benzimidazole moiety.

Substituent Effects: The hydroxyl group at position 4 in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues (e.g., 1-(imidazo[1,2-a]pyridin-3-yl)ethanone in ). This could enhance solubility and target binding . Electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., bromine in ) in analogues alter electronic properties, influencing reactivity and bioactivity.

Synthetic Routes: The target compound is synthesized via multi-component reactions (e.g., annulation of 1-(1H-benzo[d]imidazol-2-yl)ethanone with ethyl (E)-4-bromobut-2-enoate) . In contrast, imidazo-pyrimidine derivatives () are synthesized via chalcone intermediates and hydrazine cyclization. Triazolo-pyrimidines () require DMF-DMA-mediated enaminone formation .

Biological Activity :

  • The hydroxypyrimido-benzimidazole derivative exhibits cytotoxicity against A549 cells, likely due to its planar fused-ring system interacting with DNA or enzymes . Imidazo-pyridine derivatives (–20) are explored for halogen bonding and kinase inhibition, while nitro-substituted analogues () may target redox-sensitive pathways.

Biological Activity

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone is a compound that belongs to the class of pyrimido-benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

  • Chemical Formula : C₁₂H₁₁N₃O₂
  • CAS Number : 1306739-29-6
  • Molecular Weight : 223.24 g/mol
  • Structure : The compound features a hydroxypyrimidine moiety fused with a benzimidazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit notable antimicrobial properties. A study by Kathrotiya and Patel synthesized various derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. Compounds derived from benzimidazole structures demonstrated Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics, indicating strong antibacterial activity .

CompoundMIC (μg/ml) against S. aureusMIC (μg/ml) against E. coli
150100
262.5250
312.550

Anticancer Activity

Benzimidazole derivatives, including those related to this compound, have shown potential as anticancer agents. A comprehensive review highlighted their effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cell lines.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various studies. Research indicates that derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests a potential therapeutic role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrimido-benzimidazole derivatives is heavily influenced by their structural characteristics. Modifications at specific positions on the benzimidazole ring can enhance or diminish their activity:

  • Hydroxyl Substituents : Hydroxyl groups at the 4-position are crucial for enhancing solubility and bioavailability.
  • Alkyl Groups : The presence of alkyl substituents can improve the lipophilicity of the compounds, facilitating better membrane penetration.

Case Study 1: Antibacterial Activity

In a study conducted by Birajdar et al., several benzimidazole derivatives were synthesized and evaluated for their antibacterial properties. The results showed that certain derivatives exhibited excellent activity against Staphylococcus aureus and Escherichia coli, with some compounds outperforming standard antibiotics .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of benzimidazole derivatives revealed that compounds similar to this compound induced apoptosis in cancer cell lines through the activation of caspase pathways . This highlights the potential for further development as chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via tandem annulation reactions or one-pot catalytic methods. For example, a related tricyclic dihydropyrimidine derivative was synthesized using OMS-2-SO3H catalyst under mild conditions, achieving high yields through optimized solvent systems (e.g., ethanol/water) and controlled temperature (80–100°C) . Key variables include catalyst loading (10–15 mol%), reaction time (6–12 hours), and purification via column chromatography using ethyl acetate/hexane gradients.

Q. How can structural characterization be performed to confirm the regiochemistry of the pyrimido-benzimidazole core?

  • Methodological Answer : X-ray crystallography is critical for determining dihedral angles between fused rings, as seen in analogous compounds where imidazole and pyridine rings exhibited planar arrangements (dihedral angles <2°) . Complementary techniques include 1H^1H- and 13C^{13}C-NMR spectroscopy to resolve proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess decomposition kinetics via HPLC or LC-MS. Related benzimidazole derivatives show sensitivity to acidic conditions (pH <3), with hydrolysis observed at the pyrimidine ring. Thermal gravimetric analysis (TGA) of similar compounds indicates stability up to 200°C, but decomposition occurs above this threshold, releasing CO and NOx_x . Storage recommendations include desiccated environments at 2–8°C to prevent hygroscopic degradation.

Advanced Research Questions

Q. How can computational methods predict biological activity and guide molecular design?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with therapeutic targets. For instance, sulfonamide analogs of pyrido-benzimidazoles exhibited strong binding to human liver cancer proteins (e.g., EGFR kinase, docking scores ≤−9.2 kcal/mol) . ADMET predictions (SwissADME) further optimize pharmacokinetic properties, such as logP (~2.5) and bioavailability scores (>0.55) .

Q. What advanced synthetic strategies enable functionalization at the 4-hydroxypyrimido position?

  • Methodological Answer : Directed ortho-metalation (DoM) or palladium-catalyzed C–H activation allows regioselective functionalization. A palladacycle pre-catalyst was used to introduce aryl groups at the 4-position via Suzuki-Miyaura coupling, achieving >85% yield with boronic acid partners (e.g., 4-methoxyphenylboronic acid) . Microwave-assisted synthesis (100 W, 150°C, 30 min) can accelerate reaction rates for nitro- or amino-substituted derivatives .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. Pharmacokinetic profiling (e.g., microsomal stability assays) identifies rapid clearance mechanisms. For a related imidazo[1,2-a]pyridine, PEGylation improved solubility (from 0.1 mg/mL to 5.2 mg/mL in PBS) and extended half-life in murine models from 2.1 to 8.7 hours . Species-specific cytochrome P450 metabolism should also be analyzed via liver microsome assays.

Method Development & Data Analysis

Q. What analytical techniques validate purity and detect trace impurities?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 281.2661 for a nitro-benzimidazole analog) . Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves impurities <0.1% with UV detection at 254 nm . Quantitative 1H^1H-NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) ensures >98% purity .

Q. How can photophysical properties be exploited for chemosensing applications?

  • Methodological Answer : UV-Vis spectroscopy (λmax_{\text{max}} 320–450 nm) and fluorescence quenching studies (e.g., Stern-Volmer plots) evaluate metal ion sensing. A chromophore-modified pyrimido-benzimidazole showed selective fluorescence quenching by Fe3+^{3+} (LOD = 0.1 µM) via photoinduced electron transfer (PET) . Time-resolved fluorescence decay assays further quantify binding constants (Ka_a ~104^4 M1^{-1}) .

Safety & Compliance

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodological Answer : Nitro-substituted intermediates (e.g., 5-nitro-1H-benzimidazole) require inert atmosphere handling (N2_2/Ar glovebox) due to explosive potential . PPE guidelines mandate nitrile gloves, safety goggles, and fume hood use (<50 ppm exposure limits). First-aid measures for skin contact include immediate washing with 10% ethanol/water to neutralize reactive byproducts .

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